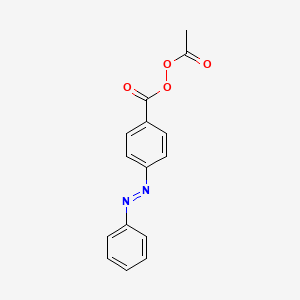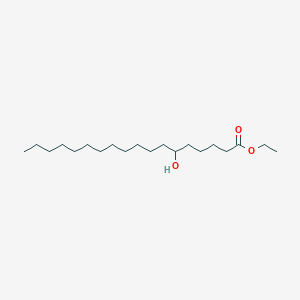
1-(2-Tetrahydrofuranyl)-2-methyl-5-nitroimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Tetrahydrofuranyl)-2-methyl-5-nitroimidazole is a chemical compound that belongs to the class of nitroimidazoles. These compounds are known for their antimicrobial properties and are often used in the treatment of infections caused by anaerobic bacteria and protozoa. The structure of this compound includes a nitro group attached to an imidazole ring, which is further substituted with a tetrahydrofuranyl group and a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Tetrahydrofuranyl)-2-methyl-5-nitroimidazole typically involves the reaction of 2-methyl-5-nitroimidazole with tetrahydrofuran in the presence of a suitable catalyst. One common method involves the use of manganese powder and carbon tetrachloride in tetrahydrofuran to facilitate the reaction . The reaction is carried out under controlled conditions, typically at elevated temperatures, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of eco-friendly and cost-effective reagents is also considered to minimize environmental impact and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Tetrahydrofuranyl)-2-methyl-5-nitroimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Cerium ammonium nitrate is commonly used as an oxidizing agent.
Reduction: Hydrogenation is typically carried out using palladium on carbon as a catalyst.
Substitution: Electrophilic substitution reactions often involve the use of halogenating agents such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced imidazole compounds, and substituted imidazole derivatives. These products have various applications in medicinal chemistry and drug development.
Wissenschaftliche Forschungsanwendungen
1-(2-Tetrahydrofuranyl)-2-methyl-5-nitroimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in treating infections.
Medicine: Investigated for its potential as an anti-infective agent.
Industry: Used in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 1-(2-Tetrahydrofuranyl)-2-methyl-5-nitroimidazole involves the reduction of the nitro group to form reactive intermediates. These intermediates interact with the DNA of microorganisms, leading to the inhibition of nucleic acid synthesis and ultimately causing cell death. The compound targets anaerobic bacteria and protozoa, making it effective against a wide range of infections .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Tetrahydrofuranyl)-5-fluorouracil: A prodrug of 5-fluorouracil used in cancer treatment.
1-(2-Tetrahydrofuranyl)-5-fluoroacyclate: Known for its cytotoxic activity.
Uniqueness
1-(2-Tetrahydrofuranyl)-2-methyl-5-nitroimidazole is unique due to its specific structure, which combines the antimicrobial properties of nitroimidazoles with the stability provided by the tetrahydrofuranyl group. This combination enhances its effectiveness and broadens its range of applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
70028-96-5 |
|---|---|
Molekularformel |
C8H11N3O3 |
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
2-methyl-5-nitro-1-(oxolan-2-yl)imidazole |
InChI |
InChI=1S/C8H11N3O3/c1-6-9-5-7(11(12)13)10(6)8-3-2-4-14-8/h5,8H,2-4H2,1H3 |
InChI-Schlüssel |
IBBWMFQRPKETAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(N1C2CCCO2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B14462022.png)
![ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate](/img/structure/B14462029.png)


![2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate](/img/structure/B14462054.png)
![1,4-Ethano-1H-pyrido[3,2-b][1,5]benzodiazepine, 10-benzoyl-2,3,4,4a,5,10,11,11a-octahydro-](/img/structure/B14462063.png)




![2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane](/img/structure/B14462090.png)

